molecular formula C10H8N2O B3086367 Isoquinoline-7-carboxamide CAS No. 1158755-26-0

Isoquinoline-7-carboxamide

Cat. No.: B3086367
CAS No.: 1158755-26-0
M. Wt: 172.18 g/mol
InChI Key: RGGLAPZYXTXDGZ-UHFFFAOYSA-N
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Description

Isoquinoline-7-carboxamide is a heterocyclic aromatic compound that features a benzene ring fused to a pyridine ring, with a carboxamide group attached at the 7th position of the isoquinoline structure. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-7-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal in an acidic medium to form isoquinoline . The carboxamide group can then be introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of this compound.

Comparison with Similar Compounds

Isoquinoline-7-carboxamide can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for developing new synthetic methodologies and therapeutic agents.

Biological Activity

Isoquinoline-7-carboxamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its anti-inflammatory, anti-cancer, and neuroprotective properties, supported by various studies and findings.

1. Chemical Structure and Properties

This compound belongs to a class of isoquinoline derivatives known for their diverse biological activities. The basic structure includes an isoquinoline ring with a carboxamide functional group at the 7-position, which is crucial for its biological interactions.

2. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of isoquinoline derivatives, particularly focusing on their effects on lipopolysaccharide (LPS)-induced inflammation in microglial cells.

This compound has been shown to inhibit the production of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). The compound works through several pathways:

  • Inhibition of NF-κB Pathway : this compound suppresses the phosphorylation of IκB, preventing the nuclear translocation of NF-κB, a key transcription factor in inflammation .
  • MAPK Pathway Modulation : It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), which are involved in cell migration and inflammatory responses .

2.2 Experimental Findings

In vitro studies using BV2 microglial cells demonstrated that isoquinoline derivatives significantly reduced LPS-induced IL-6 and NO production with IC50 values ranging from 20 to 40 µM for the most potent derivatives . The results are summarized in Table 1 below:

CompoundIC50 (µM) for IL-6IC50 (µM) for NOCytotoxicity
HSR1101<30<30Low
HSR1102<30<30Low
HSR110340–8040–80Low

3. Anti-Cancer Activity

This compound has also been investigated for its anti-cancer effects against various cancer cell lines.

3.1 Cytotoxic Effects

Studies have reported that isoquinoline derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, in tests involving breast cancer cells (MCF-7), bone marrow cancer cells (K–562), and cervical cancer cells (HeLa), significant growth inhibition was observed at concentrations around 100 µM .

The mechanisms underlying the anti-cancer activity include:

  • Induction of cell cycle arrest: The compound can induce G2 or S-phase arrest in cancer cells.
  • Apoptosis induction: Isoquinoline derivatives have been shown to promote chromatin condensation and nuclear fragmentation, indicating apoptotic activity .

4. Neuroprotective Effects

Isoquinoline derivatives are also noted for their neuroprotective properties. They have been found to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

4.1 Case Studies

In a study examining the neuroprotective effects of isoquinoline derivatives on neuronal cell lines, it was found that certain compounds could significantly reduce oxidative stress markers and enhance cell viability under inflammatory conditions .

5. Summary of Findings

The biological activities of this compound demonstrate its potential as a multi-target therapeutic agent. Its ability to modulate inflammatory pathways and exert anti-cancer effects positions it as a promising candidate for further research and development.

Properties

IUPAC Name

isoquinoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLAPZYXTXDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726972
Record name Isoquinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158755-26-0
Record name Isoquinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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